molecular formula C12H9N3 B7882269 2-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine

2-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B7882269
Molekulargewicht: 195.22 g/mol
InChI-Schlüssel: ALSYTSCUTDAYIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine is a sophisticated heteroaromatic compound that serves as a versatile building block in pharmaceutical research and development. This molecule features a 1H-pyrrolo[2,3-b]pyridine core—a 7-azaindole structure known for its resemblance to purine bases—which facilitates its integration into biologically active molecules . The incorporation of a pyridin-3-yl substituent enhances the compound's potential for molecular recognition and binding, making it a valuable scaffold for creating targeted therapeutic agents . Pyrrolopyridine derivatives are recognized as privileged structures in medicinal chemistry due to their profound effect on pharmacological activity . They are extensively investigated as core templates for the design of protein kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics . The specific substitution pattern on this scaffold allows researchers to fine-tune electronic properties, solubility, and binding affinity to optimize a compound's drug-likeness. As such, 2-Pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine is a critical intermediate for synthesizing novel bioactive molecules for high-throughput screening and lead optimization campaigns. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

2-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-4-10(8-13-5-1)11-7-9-3-2-6-14-12(9)15-11/h1-8H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSYTSCUTDAYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)C3=CN=CC=C3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is widely employed to introduce pyridin-3-yl groups at the C2 position of 1H-pyrrolo[2,3-b]pyridine. A representative protocol involves:

  • Reactants : 3-Bromo-1H-pyrrolo[2,3-b]pyridine and pyridin-3-ylboronic acid.

  • Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

  • Base : Potassium carbonate (K₂CO₃) in a 2.5:1 dioxane/water solvent system.

  • Conditions : Heated at 80°C under nitrogen for 12–24 hours.

  • Yield : 65–78% after purification via ion-exchange resin.

Mechanistic Insight : The reaction proceeds via oxidative addition of the palladium catalyst to the brominated pyrrolopyridine, followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond.

Cyclocondensation of Aminopyrrole Derivatives

Two-Component Cyclization

A cyclo-condensation approach utilizes 2-amino-1H-pyrrole-3-carbonitrile derivatives and pyridin-3-yl ketones:

  • Reactants : 2-Amino-1H-pyrrole-3-carbonitrile and pyridin-3-yl acetylacetone.

  • Acid Catalyst : Acetic acid with catalytic HCl.

  • Conditions : Reflux for 4 hours, followed by silica gel chromatography.

  • Yield : 70–85%.

Key Data :

ParameterValueSource
Reaction Time4 hours
Temperature110°C
Purity (HPLC)>95%

Directed Metallation and Functionalization

Lithiation-Electrophilic Quenching

Directed ortho-metallation enables regioselective functionalization:

  • Substrate : 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.

  • Base : sec-BuLi at −78°C in tetrahydrofuran (THF).

  • Electrophile : Pyridin-3-yl chloroformate.

  • Yield : 55–60% after deprotection with tetra-n-butylammonium fluoride (TBAF).

Advantage : High regioselectivity at the C2 position due to the directing effect of the silyl group.

Ullmann-Type Coupling for Heteroaryl Bond Formation

Copper-Mediated Coupling

A copper-catalyzed Ullmann reaction couples iodopyrrolopyridines with pyridin-3-zinc halides:

  • Reactants : 3-Iodo-1H-pyrrolo[2,3-b]pyridine and pyridin-3-ylzinc bromide.

  • Catalyst : CuI/1,10-phenanthroline.

  • Solvent : Dimethylformamide (DMF) at 120°C.

  • Yield : 50–55%.

Limitation : Moderate yields due to competing homocoupling side reactions.

Microwave-Assisted Synthesis

Accelerated Cross-Coupling

Microwave irradiation reduces reaction times for Suzuki couplings:

  • Conditions : 150°C for 30 minutes in N-methylpyrrolidone (NMP).

  • Catalyst : Pd(OAc)₂ with tri-o-tolylphosphine.

  • Yield : 72% with >90% purity.

Comparison with Conventional Heating :

MethodTimeYield
Conventional24 h65%
Microwave0.5 h72%

Post-Functionalization of Preformed Scaffolds

Reductive Amination

A late-stage modification strategy involves:

  • Substrate : 2-Formyl-1H-pyrrolo[2,3-b]pyridine.

  • Reactant : Pyridin-3-ylamine.

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN).

  • Solvent : Methanol with acetic acid.

  • Yield : 60–65%.

Application : Suitable for introducing diverse pyridyl analogs.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost Efficiency
Suzuki-Miyaura65–78HighModerate
Cyclocondensation70–85ModerateLow
Directed Metallation55–60LowHigh
Ullmann Coupling50–55ModerateLow
Microwave-Assisted72HighHigh
Reductive Amination60–65ModerateModerate

Analyse Chemischer Reaktionen

Types of Reactions

2-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Nitration: Introduction of nitro groups, typically using nitric acid.

    Nitrosation: Formation of nitroso compounds, often using nitrous acid.

    Bromination and Iodination: Halogenation reactions using bromine or iodine.

    Mannich Reaction: Formation of β-amino ketones using formaldehyde and amines.

Common Reagents and Conditions

    Nitration: Nitric acid, sulfuric acid.

    Nitrosation: Nitrous acid, hydrochloric acid.

    Bromination: Bromine, acetic acid.

    Iodination: Iodine, potassium iodide.

    Mannich Reaction: Formaldehyde, secondary amines, acidic conditions.

Major Products

The major products of these reactions include nitro, nitroso, bromo, and iodo derivatives of 2-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine, as well as β-amino ketones from the Mannich reaction .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-Pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine consists of a fused pyridine and pyrrole ring structure. Its unique electronic properties are attributed to the specific arrangement of nitrogen atoms within the rings, making it a valuable scaffold for the design of bioactive compounds.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent, particularly in oncology. It acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. By inhibiting FGFR signaling pathways, 2-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine may hinder cancer cell proliferation and survival.

Case Study: FGFR Inhibition
Research has demonstrated that derivatives of this compound can effectively inhibit FGFR activity, leading to decreased tumor growth in preclinical models. For instance, a series of modifications at different positions on the pyrrolo[2,3-b]pyridine scaffold have shown varied inhibitory potency against FGFRs, with some derivatives exhibiting IC₅₀ values in the nanomolar range .

Biological Research

Beyond cancer therapy, 2-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine has been explored for its interactions with other biological macromolecules. Its role as an inhibitor of human neutrophil elastase (HNE), an enzyme involved in inflammatory processes, has been particularly noteworthy. Compounds derived from this scaffold have shown promise in modulating HNE activity, which is relevant for treating respiratory diseases .

Case Study: HNE Inhibition
In studies focused on HNE inhibitors, certain derivatives maintained significant inhibitory activity even with structural modifications at specific positions on the pyrrolo[2,3-b]pyridine framework. This highlights the scaffold's versatility and potential therapeutic applications beyond oncology .

Synthetic Methodologies

The synthesis of 2-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine often involves cyclization reactions using various precursors. These synthetic routes are crucial for developing new derivatives with enhanced biological activities.

Common Synthetic Routes:

  • Cyclization Reactions: Typically involve reacting substituted pyridines with other heterocycles under specific conditions.
  • Mannich Reactions: Used to create β-amino ketones that can be further modified to yield pyrrolo derivatives.

Comparison with Related Compounds

To understand the uniqueness of 2-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine, it is beneficial to compare it with similar heterocyclic compounds:

CompoundStructural FeaturesApplications
1H-Pyrazolo[3,4-b]pyridineFused pyrazole and pyridine ringsAntimicrobial agents
1H-Pyrrolo[2,3-d]pyrimidineContains a pyrimidine ringAnticancer and antiviral agents
2-(Pyridin-2-yl) PyrimidinePyridine and pyrimidine fusionAntitumor activity

Wirkmechanismus

The mechanism of action of 2-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound can inhibit their activity, leading to the suppression of downstream signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pyrrolo[2,3-b]pyridine scaffold is often compared to structurally analogous heterocycles, such as thieno[2,3-b]pyridines and furo[2,3-b]pyridines, which differ in the heteroatom (S or O vs. N) within the fused ring system. Key comparisons include:

Structural and Electronic Properties

Property 2-Pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine Thieno[2,3-b]pyridine Furo[2,3-b]pyridine
Core Heteroatoms N, N S, N O, N
Electron Deficiency High Moderate Moderate
Aromaticity Strong Strong Strong
Dipole Moment ~3.5 D (estimated) ~2.8 D ~2.5 D

The replacement of sulfur (in thieno[2,3-b]pyridines) or oxygen (in furo[2,3-b]pyridines) with nitrogen in the pyrrolo[2,3-b]pyridine scaffold enhances electron deficiency, improving binding affinity to kinases and other electrophile-sensitive targets .

Solubility and Pharmacokinetics

Thieno[2,3-b]pyridines suffer from poor aqueous solubility (~0.01 mg/mL), necessitating formulation aids like cyclodextrins for in vivo studies . In contrast, pyrrolo[2,3-b]pyridines exhibit moderate solubility (~0.1–1 mg/mL) due to the polarizable nitrogen atoms, which facilitate hydrogen bonding. For example:

  • Derivative 3 (morpholine-substituted pyrrolo[2,3-b]pyridine): Solubility = 0.8 mg/mL in water .
  • Derivative 8a (nicotinamide-substituted pyrrolo[2,3-b]pyridine): Solubility = 1.2 mg/mL .

Key Research Findings

Anticancer Potency: Pyrrolo[2,3-b]pyridines with pyridin-3-yl substituents exhibit low-nanomolar IC₅₀ values against TNIK, a kinase implicated in Wnt signaling and cancer progression .

SAR Insights : Substitution at the 3-position (e.g., nicotinamide groups) improves solubility and target engagement , while bulky substituents at the 5-position reduce metabolic stability .

Q & A

Q. What are the standard synthetic routes for 2-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling. For example, 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine reacts with 3-thienylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/EtOH at 105°C, yielding 96% product after purification with DCM/EtOAc (90:10) . Nitro group reduction (e.g., H₂/Raney Ni) and subsequent acylation (e.g., nicotinoyl chloride in pyridine) are critical for functionalizing the pyrrolo[2,3-b]pyridine core . Optimization of solvent ratios and temperature is essential to prevent decomposition of intermediates like 3-amino derivatives .

Q. Which spectroscopic methods are most reliable for characterizing pyrrolo[2,3-b]pyridine derivatives?

  • ¹H/¹³C NMR : Distinctive aromatic signals (e.g., δ 8.89 ppm for pyridine protons in DMSO-d₆) and coupling constants (e.g., J = 3.0–4.4 Hz) confirm regiochemistry .
  • HRMS : Validates molecular ions (e.g., [M+H]⁺ for C₁₉H₁₄N₄O: calc. 315.12403, found 315.1237) .
  • X-ray crystallography : Resolves ambiguities in substituent orientation, as seen in monoclinic structures (e.g., a = 10.1416 Å, β = 94.331°) .

Q. How can researchers stabilize air- or moisture-sensitive intermediates during synthesis?

Rapid purification (e.g., flash chromatography under inert atmosphere) and avoiding prolonged exposure to light/heat are critical. For example, 3-amino-pyrrolo[2,3-b]pyridines decompose within hours; thus, immediate acylation or storage at –20°C under argon is advised .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data in structure-activity relationship (SAR) studies?

  • Orthogonal assays : Use both RIN5F cell-based (glucose-dependent insulinotropic activity) and kinase inhibition assays (e.g., CDK4/6, VEGFR) to validate target specificity .
  • Metabolic stability testing : Compare half-lives in microsomal assays to rule out false negatives due to rapid degradation .
  • Crystallographic docking : Align active/inactive analogs with kinase domains (e.g., FGFR2) to identify steric or electronic mismatches .

Q. How can computational methods guide the design of pyrrolo[2,3-b]pyridine-based kinase inhibitors?

  • Docking simulations : Prioritize substituents (e.g., 3,4-dimethoxyphenyl) that form hydrogen bonds with hinge regions (e.g., FGFR2’s Ala564 and Glu565) .
  • QSAR models : Correlate logP values (e.g., 3.5–4.2) with cellular permeability using Molinspiration or Schrödinger software .

Q. What methodologies address low solubility in biological assays?

  • Prodrug design : Introduce phosphate esters or PEGylated side chains to enhance aqueous solubility .
  • Co-solvent systems : Use DMSO/PBS (≤10% v/v) or cyclodextrin inclusion complexes to maintain compound integrity .

Q. How can researchers troubleshoot regioisomer formation during cross-coupling reactions?

  • Directing groups : Install temporary groups (e.g., –NO₂) to bias coupling at C5 over C3 .
  • Leaving group optimization : Replace bromo with iodo substituents (e.g., 6-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine) to enhance Pd-catalyzed selectivity .

Methodological Challenges

Q. What purification techniques separate closely related pyrrolo[2,3-b]pyridine analogs?

  • Gradient chromatography : Use DCM/MeOH (98:2 → 90:10) to resolve N-acylated vs. free amino derivatives .
  • HPLC with charged surface columns : Separate diastereomers (e.g., 7-azatryptophan analogs) using 0.1% TFA in acetonitrile/water .

Q. How to validate target engagement in cellular models for pyrrolo[2,3-b]pyridine derivatives?

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of kinases (e.g., BCR-Abl) after compound treatment .
  • BRET/FRET assays : Quantify dimerization inhibition (e.g., VEGFR2) in live cells .

Data Interpretation

Q. How to reconcile discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic profiling : Measure AUC and Cₘₐₓ to identify poor bioavailability .
  • Metabolite ID : Use LC-HRMS to detect inactive metabolites (e.g., N-oxide formation) .

Q. What analytical workflows confirm degradation pathways in stability studies?

  • Forced degradation : Expose compounds to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H₂O₂) conditions, followed by UPLC-PDA-MS analysis .

Safety and Compliance

Q. What safety protocols are critical for handling reactive intermediates (e.g., azides, boronic acids)?

  • Azide handling : Use blast shields and avoid grinding NaN₃-containing solids .
  • Boron waste disposal : Quench boronic acids with pH 7 buffer before incineration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.